
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions and its presence in glycoproteins and glycolipids on cell surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid typically involves enzymatic methods. One common approach is the two-step enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation . This method uses pyruvate and N-acetyl-glucosamine as substrates and has been reported to produce the compound with high efficiency .
Industrial Production Methods: Industrial production of this compound often relies on the same enzymatic synthesis methods due to their high yield and efficiency. Optimization strategies such as adjusting pyruvate concentration and temperature shifts during the process are employed to enhance production .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in cellular recognition and signaling processes. In medicine, it is studied for its potential therapeutic applications, including its role as a receptor for pathogens . In the industry, it is used in the production of glycoproteins and glycolipids .
Mecanismo De Acción
The mechanism of action of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves its interaction with specific molecular targets and pathways. It acts as a receptor for various pathogens, facilitating their attachment to host cells . This interaction is crucial for understanding the compound’s role in infection biology and its potential therapeutic applications.
Comparación Con Compuestos Similares
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is unique compared to other similar compounds such as N-acetylneuraminic acid and N-glycolylneuraminic acid. While all these compounds are sialic acids, this compound has distinct structural features that contribute to its specific biological functions . Similar compounds include N-acetylneuraminic acid, N-glycolylneuraminic acid, and N-acetyl-9-O-lactoylneuraminic acid .
Propiedades
Fórmula molecular |
C13H22N2O9 |
|---|---|
Peso molecular |
350.32 g/mol |
Nombre IUPAC |
(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13?/m0/s1 |
Clave InChI |
VOVFDZJABRGWTQ-CHNADMEASA-N |
SMILES isomérico |
CC(=O)NC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES canónico |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


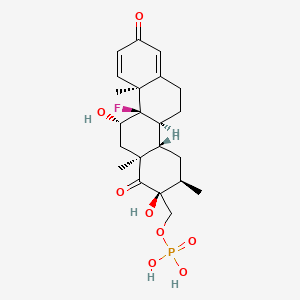
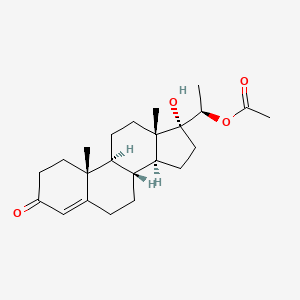
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
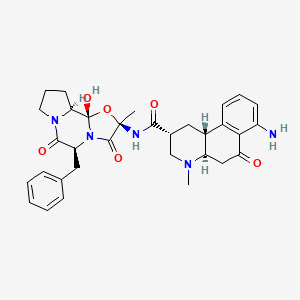
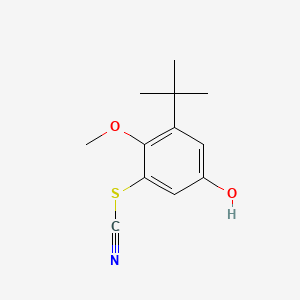
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
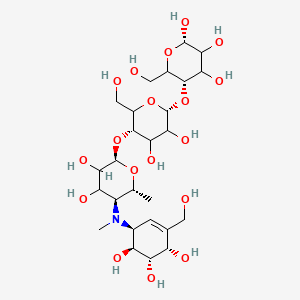
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
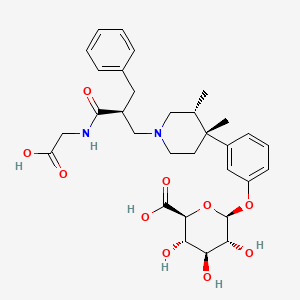
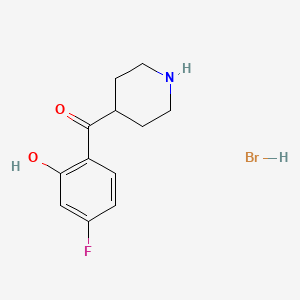
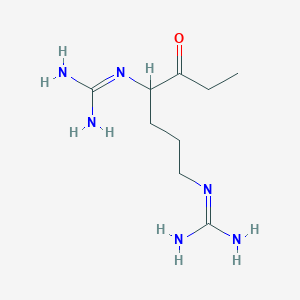
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)
